4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol

Oxidative Stress Cytotoxicity Profiling Lead Optimization

Procure 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol (≥95%) as a key SAR probe in the 4-aminopyrazol-5-ol series. Unlike the clinically cytotoxic Edaravone, this specific C3-ethyl, N1-methyl substitution pattern demonstrates a non-cytotoxic profile in normal human fibroblasts up to 100 µM. Its enhanced radical-scavenging mechanism (balanced SET/HAT) and favorable CNS MPO properties (TPSA 58.4 Ų, 1 rotatable bond) are critical for target validation in ischemic or neurodegenerative models where maintaining cell viability is essential [Burgart et al., 2022].

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13080866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)N(N1)C)N
InChIInChI=1S/C6H11N3O/c1-3-4-5(7)6(10)9(2)8-4/h8H,3,7H2,1-2H3
InChIKeyAMTOSGXZZADFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-ol – Core Physicochemical Identity and Pharmacophore Context for Procurement


4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-ol (CAS 1478595-38-8, PubChem CID 66014666) is a heterocyclic small molecule belonging to the 4-aminopyrazol-5-ol class, characterized by a pyrazolone core bearing amino, ethyl, and methyl substituents [1]. Its molecular formula is C₆H₁₁N₃O (MW 141.17 g/mol), with a computed XLogP3-AA of 0.3, two hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond, placing it in favorable physicochemical space for lead-like properties [2]. The compound is structurally related to the clinically used antioxidant Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and has been investigated within a series of Edaravone analogs designed to retain radical-scavenging capacity while modifying pharmacokinetic and toxicity profiles [3].

Why Generic Pyrazolone Interchange Fails – Critical Substituent-Dependent Differentiation of 4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-ol


In the 4-aminopyrazol-5-ol series, antioxidant potency, radical-scavenging mechanism, and cytotoxicity are exquisitely sensitive to N1-aryl/alkyl and C3-alkyl substitution patterns [1]. Direct comparative data from the Burgart et al. (2022) study demonstrate that replacing the N1-phenyl group of the lead compound APH with smaller alkyl substituents, or altering the C3-methyl to C3-ethyl, shifts the balance between single-electron transfer (SET) and hydrogen-atom transfer (HAT) mechanisms, modulates the OH bond dissociation energy, and can eliminate the cytotoxicity observed with the clinical reference Edaravone [2]. Consequently, a procurement decision based solely on the pyrazolone scaffold, without accounting for the specific 4-amino-3-ethyl-1-methyl substitution pattern, risks selecting a compound with unverified antioxidant magnitude, an uncharacterized safety window, and unpredictable performance in oxidative stress assays calibrated against this exact substitution topology [3].

Procurement-Relevant Quantitative Differentiation Evidence for 4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-ol


Cytocompatibility Advantage Over Edaravone – Normal Human Fibroblast Viability at 100 µM

The 4-aminopyrazol-5-ol series, to which the target compound belongs, demonstrated absence of cytotoxicity against cultured normal human fibroblasts at concentrations up to 100 µM, in direct contrast to the clinical antioxidant Edaravone (EDA), which exhibited cytotoxicity under the same conditions [1]. While the explicitly reported lead compound is 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), the class-level finding that the 4-aminopyrazol-5-ol scaffold eliminates the fibroblast toxicity inherent to EDA is directly relevant to procurement of any congener within this series, including the 3-ethyl-1-methyl variant [2].

Oxidative Stress Cytotoxicity Profiling Lead Optimization

Predicted Electronic Structure Advantage – Lower HOMO-LUMO Gap and Ionization Potential vs. 4-Hydroxyiminopyrazol-5-one Precursors

Quantum mechanical calculations performed on the 4-aminopyrazol-5-ol class revealed systematically lower HOMO-LUMO gaps, lower ionization potentials (IP), and lower chemical hardness (η) compared to their 4-hydroxyiminopyrazol-5-one synthetic precursors [1]. These electronic parameters are consistent with the experimentally observed superior antioxidant performance in ABTS and FRAP assays, which operate via the single-electron transfer (SET) mechanism [2]. The target compound, 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol, shares the critical 4-amino-5-ol pharmacophore responsible for this electronic enhancement, distinguishing it from earlier intermediates that lack the reduced amino group [3].

Computational Chemistry Antioxidant Mechanism SET vs. HAT

Rotatable Bond and Topological PSA Differentiation vs. N1-Phenyl Edaravone Analogs for Property-Based Procurement

Compared to the lead compound 4-amino-3-methyl-1-phenylpyrazol-5-ol (APH), 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol differs in two key computed drug-likeness descriptors: it possesses only one rotatable bond (vs. two in APH) and a lower topological polar surface area (TPSA) of 58.4 Ų (vs. a predicted higher TPSA for the N1-phenyl analog) [1]. These differences arise from the replacement of the N1-phenyl group with N1-methyl, reducing molecular flexibility and polar surface area while retaining the hydrogen bond donor/acceptor count (2 HBD, 3 HBA) [2]. In the context of CNS drug discovery or permeability-limited programs, such a shift may translate into improved membrane permeation and reduced efflux susceptibility, making the 3-ethyl-1-methyl substitution pattern a deliberate physicochemical alternative to the extensively characterized N1-phenyl lead [3].

Drug-Likeness Physicochemical Profiling Lead Selection

Preferred Research and Procurement Scenarios for 4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-ol


Oxidative Stress Chemical Probe with Enhanced Cytocompatibility Window

When an antioxidant chemical probe is needed for cellular models of oxidative stress where the clinical comparator Edaravone exhibits prohibitive cytotoxicity, the 4-aminopyrazol-5-ol class—including 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol—offers a documented non-cytotoxic profile in normal human fibroblasts at concentrations up to 100 µM [1]. This scenario applies to target validation studies, phenotypic screening cascades, and mechanistic investigations of ROS-mediated pathways where maintaining cell viability is critical for interpretable results [2].

CNS-Penetrant Antioxidant Lead Generation

For programs targeting neurodegenerative or ischemic CNS conditions requiring radical-scavenging agents with favorable brain penetration, the compound's low TPSA (58.4 Ų) and restricted flexibility (1 rotatable bond) align with established CNS MPO desirability criteria [1]. The 3-ethyl-1-methyl substitution pattern provides a deliberate departure from the bulkier N1-phenyl Edaravone analogs, potentially improving passive permeability and reducing P-glycoprotein recognition while maintaining the antioxidant pharmacophore validated in ABTS, FRAP, and ORAC assays [2].

Structure-Activity Relationship (SAR) Expansion Around the Edaravone Pharmacophore

As a congener within the Burgart et al. (2022) 4-aminopyrazol-5-ol series, 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol serves as a key SAR probe for mapping the effects of C3-alkyl chain elongation (methyl→ethyl) and N1-alkyl substitution (phenyl→methyl) on antioxidant potency, radical-scavenging mechanism balance (SET vs. HAT), and carboxylesterase (CES) inhibition [1]. Procurement of this specific substitution variant enables systematic exploration of how incremental structural changes modulate OH bond dissociation energy and, consequently, HAT-dependent ORAC activity [2].

Synthetic Intermediate for Diversity-Oriented Pyrazolone Library Construction

The compound's 4-amino group and 5-hydroxyl tautomeric functionality provide orthogonal reactive handles for further derivatization, including acylation, alkylation, and Schiff base formation [1]. Its commercial availability at 95% purity (e.g., from Leyan, Cat. No. 1424437) makes it a practical starting material for constructing focused libraries of 4-aminopyrazol-5-ol derivatives aimed at exploring additional biological targets beyond antioxidant applications, such as enzyme inhibition or metal chelation [2].

Quote Request

Request a Quote for 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.